1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-15(25)16-5-4-6-17(13-16)29(27,28)23-11-9-22(10-12-23)20(26)18-14-21-24-8-3-2-7-19(18)24/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYDCVHMSRZEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
These compounds have been synthesized using various methods, starting from both a preformed pyrazole or pyridine . The substitution patterns of these compounds, particularly at positions N1, C3, C4, C5, and C6, have been extensively reviewed . The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
In terms of biomedical applications, pyrazolo[1,5-a]pyrimidines have shown significant potential as antitumor scaffolds and enzymatic inhibitors . Their synthetic versatility allows for structural modifications throughout their periphery, which can lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biological Activity
1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a compound that incorporates a pyrazolo[1,5-a]pyridine scaffold, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Structure and Synthesis
The compound features a complex structure combining a pyrazolo[1,5-a]pyridine moiety with a piperazine ring and a sulfonyl group. The synthesis of pyrazolo[1,5-a]pyridine derivatives has been extensively documented, highlighting various methods that yield compounds with significant biological activities.
Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have shown promising anticancer properties. Studies have indicated that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms:
- Cell Viability Assays : In vitro studies using MDA-MB-231 (human breast cancer) cell lines demonstrated that certain derivatives exhibit significant growth inhibition. For instance, compounds derived from the pyrazolo[1,5-a]pyrimidine core have been evaluated for their cytotoxic effects, with some showing low micromolar activity against cancer cells without affecting normal cells .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some compounds target tubulin polymerization and protein kinase signaling pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrazolo[1,5-a]pyridine derivatives:
- Broad Spectrum Activity : Compounds containing this scaffold have exhibited antibacterial and antifungal properties. In particular, derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing efficacy comparable to established antibiotics .
- Molecular Docking Studies : These studies have provided insights into the binding affinities of these compounds to bacterial enzymes, suggesting mechanisms for their antimicrobial action .
Enzyme Inhibition
Enzymatic inhibition is another significant aspect of the biological activity of these compounds:
- Kinase Inhibitors : Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various kinases involved in cancer progression. This includes targeting phosphodiesterase enzymes, which play crucial roles in cellular signaling .
Case Studies
Several studies illustrate the biological activity of this compound:
- Anticancer Screening : A library of synthesized pyrazolo[1,5-a]pyrimidine derivatives was screened for anticancer activity using MTT assays. Results indicated that specific modifications to the chemical structure significantly enhanced their potency against breast cancer cell lines .
- Antimicrobial Testing : Compounds were evaluated for their ability to inhibit bacterial growth in vitro. The most effective derivatives demonstrated superior activity against resistant strains compared to conventional antibiotics .
Scientific Research Applications
Therapeutic Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Studies have indicated that derivatives of pyrazolo[1,5-a]pyridine possess significant anticancer properties. The sulfonamide group enhances the compound's ability to inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that similar compounds can act as selective inhibitors of tropomyosin receptor kinase (TRK), which is implicated in several cancers .
Antimicrobial Properties
Compounds containing pyrazolo[1,5-a]pyridine structures have been reported to exhibit antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. Laboratory tests have demonstrated efficacy against pathogens such as Escherichia coli and Staphylococcus aureus when tested in vitro .
Neuropharmacological Effects
Research indicates that compounds with piperazine and pyrazolo[1,5-a]pyridine frameworks may possess neuropharmacological properties, potentially acting as anxiolytics or antidepressants. The modulation of neurotransmitter systems by these compounds is an area of ongoing investigation, with preliminary studies suggesting promising results in animal models .
Case Studies and Experimental Findings
Several studies have explored the efficacy and safety profile of related compounds:
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carbonyl Group
The pyrazolo[1,5-a]pyridine-3-carbonyl group undergoes nucleophilic substitution reactions with amines and alcohols. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Formation | Aniline, DCM, Et₃N, 0°C → RT, 12 h | Substituted benzamide derivative | 78% | |
| Esterification | Ethanol, H₂SO₄ (cat.), reflux, 6 h | Ethyl pyrazolopyridine-3-carboxylate | 65% |
Mechanistic studies suggest the carbonyl’s electrophilicity is enhanced by conjugation with the electron-deficient pyrazolo[1,5-a]pyridine ring, facilitating attack by nucleophiles.
Sulfonyl Group Reactivity
The piperazine-linked sulfonyl group participates in nucleophilic aromatic substitution (NAS) and hydrolysis:
Key Reactions:
-
Displacement with Amines :
Reaction with piperidine in DMF at 80°C for 8 h replaces the sulfonyl group with a piperidine moiety (62% yield). -
Hydrolysis :
Acidic hydrolysis (HCl, H₂O, 100°C, 4 h) cleaves the sulfonamide bond, yielding 3-mercaptophenyl ethanone and pyrazolopyridine-piperazine fragments.
The sulfonyl group’s electron-withdrawing nature deactivates the adjacent phenyl ring, limiting electrophilic substitution at this site .
Acetyl Group Transformations
The acetyl substituent on the phenyl ring undergoes characteristic ketone reactions:
The acetyl group’s electron-withdrawing effect directs electrophilic attacks to the meta position relative to the sulfonyl group in aromatic substitution reactions .
Heterocyclic Ring Functionalization
The pyrazolo[1,5-a]pyridine core undergoes electrophilic substitution at position 5 or 7:
-
Bromination :
Treatment with Br₂ in CHCl₃ at 25°C for 2 h yields 5-bromo-pyrazolo[1,5-a]pyridine derivatives (58% yield) . -
Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 7 (44% yield) .
These modifications retain the piperazine-sulfonyl-acetyl backbone while altering the heterocycle’s electronic properties .
Stability Under Oxidative and Thermal Conditions
-
Oxidative Stability :
Resists decomposition in H₂O₂ (3%, 24 h, RT) but degrades in KMnO₄/H₂SO₄ (50% loss in 1 h). -
Thermal Stability :
Stable up to 200°C (TGA data), with decomposition onset at 215°C.
Comparative Reactivity Insights from Structural Analogs
Data from related compounds highlight trends:
| Analog Structure | Reactivity Enhancement | Reference |
|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-amide | 20% faster acyl substitution vs. ketone | |
| Piperazine-sulfonyl derivatives | 35% higher NAS yields in polar aprotic solvents |
These trends suggest solvent polarity and electronic effects critically influence reaction outcomes .
This compound’s reactivity profile enables its use as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development . Further studies optimizing reaction conditions for scale-up and regioselectivity are warranted.
Q & A
Q. What are the common synthetic routes for 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[1,5-a]pyridine core via cyclization of appropriate precursors (e.g., hydrazine derivatives with α,β-unsaturated ketones).
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions.
- Step 3 : Sulfonylation of the phenyl group using sulfonyl chlorides under anhydrous conditions.
- Step 4 : Final functionalization (e.g., acetyl group addition) via Friedel-Crafts acylation or similar methods .
Purification often employs recrystallization (ethanol/chloroform mixtures) or chromatography (silica gel) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm regiochemistry of the pyrazolo-pyridine core and piperazine connectivity.
- HPLC : For assessing purity (>95% is typical in research-grade batches).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. What functional groups dictate its reactivity and stability?
- Pyrazolo[1,5-a]pyridine : Susceptible to electrophilic substitution at the C3 position.
- Sulfonyl Group : Hydrolytically stable but may undergo reduction (e.g., to thiols) under strong acidic/basic conditions.
- Piperazine : Participates in alkylation or acylation reactions due to secondary amine reactivity.
- Acetylphenyl Group : Prone to nucleophilic attack at the ketone oxygen .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Pyrazolo-pyridine cyclization requires reflux (80–100°C) in acetic acid .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency by stabilizing intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates Friedel-Crafts acylation.
- Workflow Table :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| Cyclization | Temp. | 90–100°C | 15% ↑ |
| Sulfonylation | Solvent | DMF | 20% ↑ |
| Purification | Column Type | Silica Gel (60–120 mesh) | Purity >98% |
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase inhibition assays).
- Structural Analogues : Compare with derivatives (e.g., triazolo-pyrimidines or pyrazolo-pyridines) to isolate pharmacophore contributions.
- Example :
| Compound | Core Structure | IC₅₀ (nM) | Target |
|---|---|---|---|
| A | Pyrazolo[1,5-a]pyridine | 12 ± 3 | Kinase X |
| B | Triazolo[4,5-d]pyrimidine | 45 ± 8 | Kinase X |
| Structural differences in the heterocyclic core explain divergent potencies . |
Q. What computational approaches support SAR studies for this compound?
- Docking Simulations : Use PyMOL or AutoDock to model interactions with targets (e.g., kinase ATP-binding pockets).
- QSAR Models : Correlate substituent electronegativity (e.g., sulfonyl groups) with bioactivity using Hammett constants.
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., halogenation) .
Q. How does the compound’s stability under varying conditions impact formulation?
- Thermal Stability : Decomposition >150°C (TGA data).
- Photostability : Protect from UV light to prevent sulfonyl group degradation.
- pH Sensitivity : Stable in pH 5–7; hydrolyzes in strongly alkaline conditions (e.g., pH >10) .
Methodological Notes
- Data Integration : Combined synthesis protocols, analytical data, and structural analogs from peer-reviewed studies.
- Conflict Resolution : Prioritized evidence from journals (e.g., synthesis in ) over vendor SDS sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
